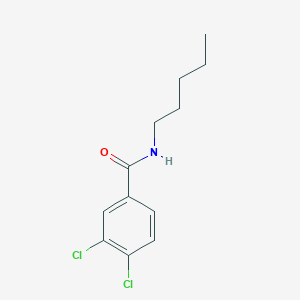![molecular formula C7H4N2O2 B186129 1H-Pyrrolo[2,3-B]pyridine-2,3-dione CAS No. 5654-95-5](/img/structure/B186129.png)
1H-Pyrrolo[2,3-B]pyridine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a chemical compound with the CAS Number: 5654-95-5 . It has a molecular weight of 148.12 .
Synthesis Analysis
1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione consists of a pyrrolopyridine core . The InChI code is 1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a solid at room temperature .
Applications De Recherche Scientifique
Cancer Therapy
- Scientific Field: Oncology
- Application Summary: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being studied as potential cancer therapeutics .
- Methods of Application: The derivatives are synthesized and their inhibitory activity against FGFR is measured. For example, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
- Results: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Agrochemicals and Functional Materials
- Scientific Field: Agrochemistry
- Application Summary: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione (also known as 7-azaindole) has been studied for its potential use in agrochemicals and functional materials .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results of these studies are not provided in the source .
Blood Glucose Regulation
- Scientific Field: Endocrinology
- Application Summary: Compounds of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results of these studies are not provided in the source .
Synthesis of Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 1H-Pyrrolo[2,3-B]pyridine-2,3-dione is used in the synthesis of its derivatives . These derivatives have potential applications in various fields .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results of these studies are not provided in the source .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to exhibit antiviral activities . Therefore, they may find application in the prevention and treatment of viral diseases .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results of these studies are not provided in the source .
Inhibition of Cell Division Cycle
- Scientific Field: Cell Biology
- Application Summary: 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to inhibit the cell division cycle of 7-kinase . Therefore, they may find application in the study of cell division and potentially in the treatment of diseases related to abnormal cell division .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The results of these studies are not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIBEDAPVILNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563212 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-2,3-dione | |
CAS RN |
5654-95-5 |
Source


|
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
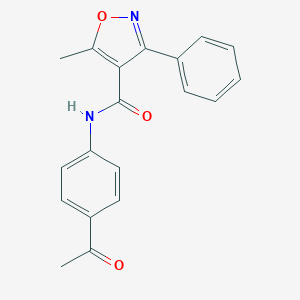
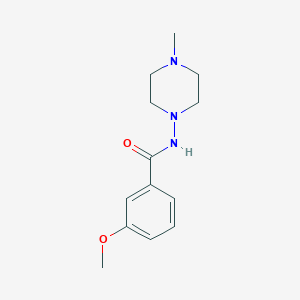
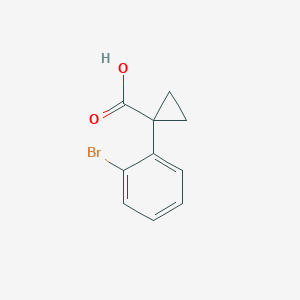
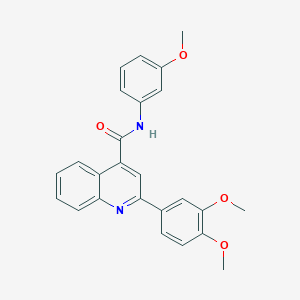
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

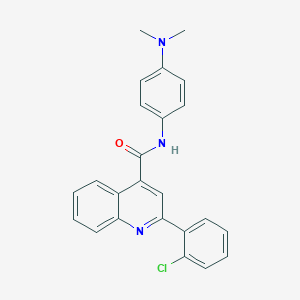
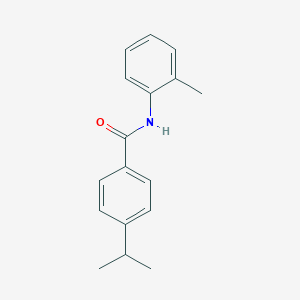
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)

